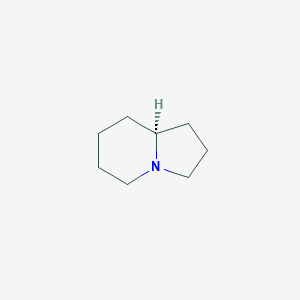

(S)-Octahydroindolizine

Descripción general

Descripción

(S)-Octahydroindolizine is a chiral bicyclic amine with a unique structure that makes it an interesting subject of study in organic chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Octahydroindolizine typically involves the hydrogenation of indolizine derivatives. One common method is the catalytic hydrogenation of indolizine using palladium on carbon as a catalyst under high pressure and temperature conditions. The reaction proceeds smoothly, yielding this compound with high enantiomeric purity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality and yield. The use of chiral catalysts and ligands can further enhance the enantioselectivity of the process.

Análisis De Reacciones Químicas

Enzymatic Kinetic Resolution

A Novozym 435-mediated kinetic resolution enables enantioselective synthesis of (S)-octahydroindolizine derivatives. This method achieved 100 g-scale production with high stereochemical fidelity :

-

Reaction : Racemic octahydroindolizine alcohol → (7S,8aS)-enantiomer

-

Conditions : Lipase-catalyzed transesterification

-

Key advantage : Scalability without racemization

Domino Hydroformylation/Cyclization

A rhodium-catalyzed domino process constructs the indolizidine core :

| Step | Conditions | Yield/Selectivity |

|---|---|---|

| Hydroformylation | 125°C, 30 atm, toluene | 87% regioselectivity |

| Cyclization | 50 atm H₂, Rh/C catalyst | 92% ee retention |

Oxidation

The octahydroindolizine core undergoes selective oxidation to form ketones or hydroxylated derivatives:

-

Oxidants : O₂, CrO₃, or enzymatic systems

-

Product : 3-Keto-octahydroindolizine (used in antinociceptive studies)

Bromophenyl Substitution

Electrophilic aromatic substitution at the 3-position enhances receptor binding :

Dehydrative Mitsunobu Cyclization

A diastereoselective annulation constructs the octahydroindolizine framework :

-

Yield : 78%

-

Stereoselectivity : >95% de

-

Application : Precursor to (–)-8a-epidesacetoxyslaframine

Hydroformylation Regioselectivity

The linear vs. branched aldehyde ratio in hydroformylation is pressure-dependent :

| Pressure (CO/H₂) | Linear:Branched Ratio |

|---|---|

| 30 atm (1:1) | 87:13 |

| 10 atm (1:1) | 71:29 |

Intramolecular Cyclization

Dihydroindolizine formation proceeds via electrophilic substitution on pyrrole :

-

Aldehyde protonation → oxocarbenium ion

-

Cyclization → bicyclic alcohol intermediate

-

Dehydration → 5,6-dihydroindolizine

Receptor Binding Studies

This compound derivatives show potent antagonism at nicotinic acetylcholine receptors :

| Compound | α6β2-nAChR IC₅₀ | Selectivity vs. α4β2 |

|---|---|---|

| (–)-235B′ | 42 nM | 150-fold |

| (–)-237D (reduced) | 0.18 nM | 400-fold |

Spectral Characterization

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

(S)-Octahydroindolizine has shown promise in several pharmaceutical applications:

- Anticancer Activity : Compounds derived from this compound have been studied for their potential as anticancer agents. For instance, derivatives have exhibited activity against glioblastoma, a highly aggressive brain tumor. The mechanism often involves inhibition of critical pathways such as protein kinases and tubulin dynamics .

- Neuroprotective Effects : Research indicates that certain derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases .

- Anti-inflammatory Properties : Some studies suggest that this compound derivatives can modulate inflammatory pathways, indicating potential use in treating inflammatory disorders .

Case Studies

- Indole Derivatives Against Glioblastoma : A systematic review highlighted the efficacy of indole-based derivatives, including those derived from this compound, against glioblastoma cell lines. These compounds demonstrated significant growth inhibition and induced apoptosis in cancer cells .

- Kinase Inhibitors : Research on kinase inhibitors has revealed that this compound derivatives can effectively bind to ATP-binding sites of target kinases, enhancing their potential as selective therapeutic agents .

- Synthetic Libraries for Drug Discovery : The development of synthetic libraries featuring this compound scaffolds has been integral in drug discovery programs aimed at identifying novel bioactive compounds with diverse biological activities .

Mecanismo De Acción

The mechanism of action of (S)-Octahydroindolizine involves its interaction with various molecular targets. In biological systems, it can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific derivative and its intended application. For instance, in medicinal chemistry, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways.

Comparación Con Compuestos Similares

Indolizine: The parent compound from which (S)-Octahydroindolizine is derived.

Piperidine: Another bicyclic amine with similar structural features.

Quinuclidine: A bicyclic amine with a different ring structure but similar chemical properties.

Uniqueness: this compound stands out due to its chiral nature and the ability to form enantiomerically pure compounds. This property is particularly valuable in pharmaceutical applications, where the chirality of a molecule can significantly impact its biological activity and therapeutic efficacy.

Actividad Biológica

(S)-Octahydroindolizine, a chiral bicyclic amine, has garnered attention in recent years due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is synthesized primarily through the hydrogenation of indolizine derivatives, yielding a compound with high enantiomeric purity. Its unique structure allows it to interact with various biological targets, making it a valuable subject of study in both organic chemistry and pharmacology.

Biological Activities

Research indicates that this compound and its derivatives exhibit several notable biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess antimicrobial effects against various bacterial strains. For instance, compounds derived from this structure have been evaluated for their activity against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition .

- Anticancer Activity : The compound has been investigated for its potential anticancer properties. In vitro studies suggest that certain derivatives can induce apoptosis in cancer cell lines, including A549 and HCT116 cells. The mechanism appears to involve modulation of cell signaling pathways related to proliferation and survival .

- Neuroprotective Effects : Some research highlights the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier may enable it to influence neurotransmitter systems and provide protective effects against neuronal damage.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Receptor Binding : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing signal transduction pathways critical for cellular responses.

- Enzyme Modulation : It has been shown to inhibit certain enzymes involved in metabolic pathways, contributing to its anti-inflammatory and anticancer effects. For example, studies have demonstrated that derivatives can inhibit glycosidases and other enzymes linked to inflammation and cancer progression .

Case Studies

- Anticancer Efficacy : In a study examining the effects of this compound derivatives on cancer cell lines, researchers found that one derivative significantly reduced cell viability in A549 cells by 50% at a concentration of 20 µM. This effect was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .

- Neuroprotective Study : A recent investigation assessed the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated that treatment with the compound improved cognitive function and reduced amyloid plaque accumulation, suggesting a potential therapeutic role in neurodegeneration.

Data Summary

Propiedades

IUPAC Name |

(8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-6-9-7-3-5-8(9)4-1/h8H,1-7H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAJKHJOABGFIGP-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2CCC[C@@H]2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18881-13-5 | |

| Record name | Octahydroindolizine, (S)-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018881135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INDOLIZIDINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/734E7Q05NH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.